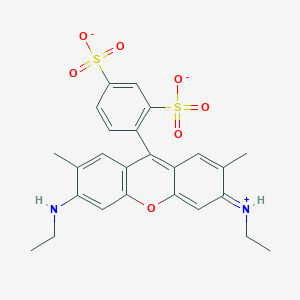
Cyclohexyl isocyanide(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl isocyanide(1+) is an organic cation that is the conjugate acid of cyclohexyl isocyanide, arising from protonation of the negatively charged methylidyne carbon; major species at pH 7.3. It is a conjugate acid of a cyclohexyl isocyanide.
Applications De Recherche Scientifique
Tumor Imaging
Cyclohexyl isocyanide is utilized in the synthesis of novel complexes for tumor imaging in nuclear medicine. (Yu et al., 2014). Similarly, it plays a role in the development of multimodal complexes for nuclear medicine applications. (Triantis et al., 2014).
Chemical Synthesis
Cyclohexyl isocyanide is involved in various chemical syntheses:
- It's used in the synthesis of 5-hydroxy-2H-pyrrol-2-one derivatives via reactions with aldehydes and 1,3-dicarbonyl compounds. (Fan et al., 2007).
- It aids in the synthesis of methyl 2-cyano-3-(aryl)-cyclohexylcarbamoyl-(aryl)-acrylate through a multicomponent reaction. (Anary‐Abbasinejad et al., 2010).
- Cyclohexyl isocyanide is crucial in isocyanide-based [4+1] cycloaddition reactions for synthesizing diverse heterocyclic scaffolds. (Kaur et al., 2016).
Novel Compound Synthesis
- It facilitates the formation of novel γ-spiroiminolactones in combination with dialkyl acetylenedicarboxylates. (Azizian et al., 2003).
- It's used in synthesizing new classes of cyclic dipeptidyl ureas. (Sañudo et al., 2006).
Photodissociation Studies
The photodissociation dynamics of cyclohexyl cyanide and cyclohexyl isocyanide have been studied, providing insights into the energy partitioning among products. (Kang et al., 2004).
Propriétés
Formule moléculaire |
C7H12N+ |
|---|---|
Poids moléculaire |
110.18 g/mol |
Nom IUPAC |
cyclohexyl(methylidyne)azanium |
InChI |
InChI=1S/C7H12N/c1-8-7-5-3-2-4-6-7/h1,7H,2-6H2/q+1 |
Clé InChI |
CUAGXVQIGHFUSI-UHFFFAOYSA-N |
SMILES |
C#[N+]C1CCCCC1 |
SMILES canonique |
C#[N+]C1CCCCC1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-[2-(4-Fluorophenyl)imidazo[1,2-a]benzimidazol-4-yl]ethyl]morpholine](/img/structure/B1228583.png)
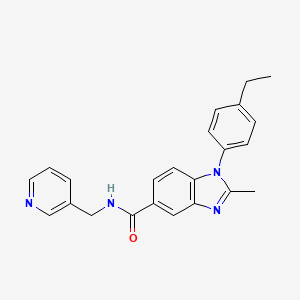
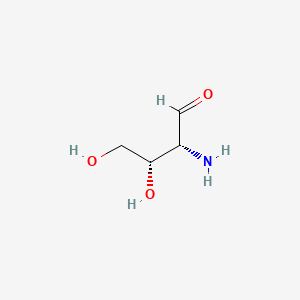
![2-(2-Fluoroanilino)-3-pyridinecarboxylic acid [2-[(1,1-dioxo-3-thiolanyl)-methylamino]-2-oxoethyl] ester](/img/structure/B1228586.png)

![2-Phenoxybenzoic acid [2-oxo-2-(propan-2-ylamino)ethyl] ester](/img/structure/B1228591.png)
![1-[3-Carboxy-3-[(3-carboxy-3-hydroxypropyl)amino]propyl]azetidine-2-carboxylic acid](/img/structure/B1228593.png)
![N-(4-ethoxyphenyl)-2-[5-oxo-1-phenyl-3-(2-pyridinylmethyl)-2-sulfanylidene-4-imidazolidinyl]acetamide](/img/structure/B1228594.png)
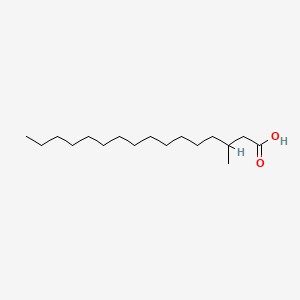
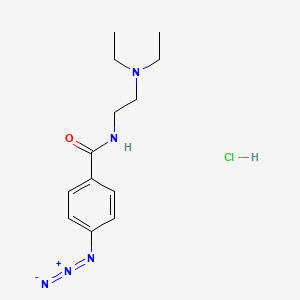
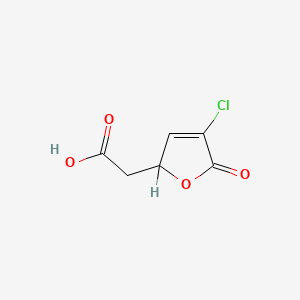
![3-(2,4-dimethoxyphenyl)-1-[(1-ethyl-2-pyrrolidinyl)methyl]-1-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]thiourea](/img/structure/B1228598.png)
